
Boc-L-Photo-Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Photo-Lysine is a novel photo-crosslinking amino acid . It is designed and synthesized by incorporating a photo-cross-linker (diazirine) into the side chain of natural lysine . This compound can be incorporated into proteins by cultivation or by chemical synthesis into peptides and other synthetic molecules .
Synthesis Analysis
Boc-L-Photo-Lysine is synthesized by incorporating a photo-cross-linker (diazirine) into the side chain of natural lysine . It is also used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of Boc-L-Photo-Lysine includes a diazirine group incorporated into the side chain of natural lysine . The molecular weight of Boc-L-Photo-Lysine is 372.42 g/mol .
Chemical Reactions Analysis
Boc-L-Photo-Lysine is a photo-reactive compound. When irradiated with UV light (around 360 nm) for 10 minutes on ice, it yields a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond .
Physical And Chemical Properties Analysis
Boc-L-Photo-Lysine is a clear, nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
科学的研究の応用
Hydrogel Formation
Boc-L-Photo-Lysine can be used in the formation of hydrogels . A study reported the rheological behavior of aqueous solutions of an amphiphilic graft copolymer constituting a polyacrylic acid (PAA) grafted by poly (boc-L-lysine), P (b-LL). The copolymer self-assembles spontaneously in aqueous media forming three-dimensional (3D) finite size networks (microgels). The hydrogel shows characteristics of a “frozen” network .
pH and Shear Responsiveness
The hydrogels formed by Boc-L-Photo-Lysine exhibit pH and shear responsiveness as well as stability with temperature changes . The stiffness and swelling of the hydrogels can be tuned effectively by adjusting the pH conditions .
Injectable Hydrogels
The hydrogels formed by Boc-L-Photo-Lysine demonstrate excellent response to shear, due to its remarkable shear thinning behavior. This leads to excellent injectability and self-healing properties , given that it flows easily upon applying a low stress and recovers instantly in the site of injection .
Biomedical Applications
The physically cross-linked PAA-g-P (b-LL) hydrogel exhibits remarkable features, namely biocompatibility, biodegradability of cross-links, pH responsiveness, shear-induced injectability and instantaneous self-healing , making it a potential candidate for various biomedical applications .
Synthesis of Linker Molecules
Boc-L-Photo-Lysine can be used as a building block to synthesize a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent .
Synthesis of Lysine Derivatives
Boc-L-Photo-Lysine can be used in the synthesis of lysine derivatives of azamacrocycle and anthraquinone .
Nanoparticle Formation
Boc-L-Photo-Lysine can be used in the development of a novel delivery system for cancer treatment which was self-assembled to form a nanoparticle with a negatively charged pH-sensitive α-PL-copolymer .
作用機序
将来の方向性
Boc-L-Photo-Lysine holds promise for various biomedical applications due to its remarkable features, namely biocompatibility, biodegradability of cross-links, pH responsiveness, shear-induced injectability, and instantaneous self-healing . It can also be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
特性
IUPAC Name |
(2S)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O6/c1-15(2,3)26-14(24)18-11(12(21)22)7-5-6-9-17-13(23)25-10-8-16(4)19-20-16/h11H,5-10H2,1-4H3,(H,17,23)(H,18,24)(H,21,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJBJDRCCNKQMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

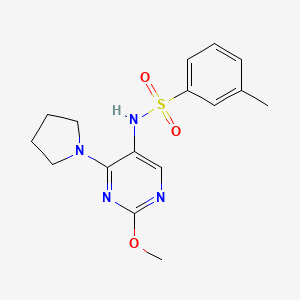
![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)
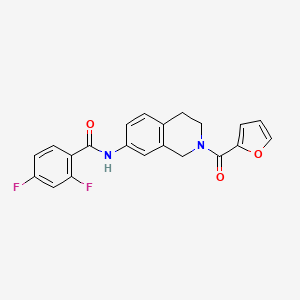
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B2736062.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea](/img/structure/B2736063.png)
![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)


![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)
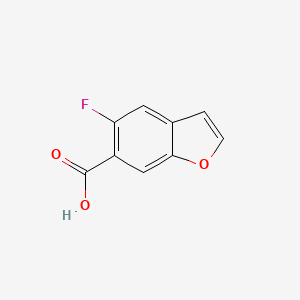
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
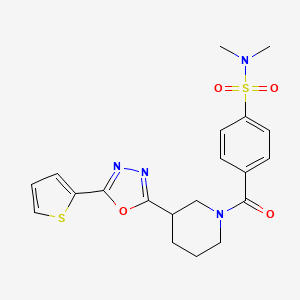
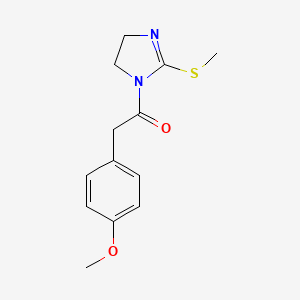
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)